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Compound of Interest

Compound Name: 1-Butylcyclohexanamine

CAS No.: 2626-61-1

Cat. No.: B13617842

Get Quote

Technical Guide: Solubility and Stability of 1-Butylcyclohexanamine

CAS: 2626-61-1 | Formula: C₁₀H₂₁N | MW: 155.28 g/mol

Executive Summary & Structural Disambiguation
This guide targets the physicochemical behavior of 1-Butylcyclohexanamine (IUPAC: 1-

butylcyclohexan-1-amine), a sterically hindered primary amine.

Critical Distinction: Researchers frequently confuse this compound with its isomers. It is NOT:

N-butylcyclohexylamine (Secondary amine, CAS 10108-56-2).

4-tert-butylcyclohexylamine (Distal substitution, CAS 5400-88-4).

Structure-Property Logic: The defining feature of 1-Butylcyclohexanamine is the geminal

substitution at the C1 position. The presence of a flexible butyl chain and the amine group on

the same carbon creates a "neopentyl-like" steric environment. This structural steric shield
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significantly alters its solubility profile and enhances its stability against oxidative and

electrophilic degradation compared to unhindered amines like cyclohexylamine.

Physicochemical Profile
The following data points drive the experimental protocols defined in Section 3 and 4.

Property
Value
(Experimental/Predicted)

Technical Implication

LogP (Octanol/Water) ~2.7 (Predicted)

High Lipophilicity. The

compound partitions strongly

into organic layers. Water

solubility is negligible in its

neutral form.

pKa (Conjugate Acid) ~10.5 - 10.7

Strong Base. Requires pH >

12 for complete extraction into

organic phases. At

physiological pH (7.4), it exists

predominantly as the cationic

ammonium salt.

Boiling Point ~200–210°C (Est.)

Low Volatility. Stable to rotary

evaporation at standard

pressures; requires high

vacuum for distillation.

H-Bond Donors/Acceptors 1 / 1

Solvation: Capable of H-

bonding, but the butyl tail

disrupts water networks,

favoring protic organic solvents

(Ethanol, MeOH).

Solubility Dynamics & Solvent Selection
The solubility of 1-Butylcyclohexanamine is strictly pH-dependent. The geminal butyl group

reduces the hydration energy of the ammonium ion, making the salt form less soluble in water

than simple cyclohexylamine salts, but still sufficient for aqueous processing.
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A. Solvent Compatibility Matrix
Primary Solvents (High Solubility): Dichloromethane (DCM), Methanol, Ethanol, Toluene,

DMSO.

Poor Solvents (Neutral Form): Water, dilute aqueous base (0.1 M NaOH).

Reactive Solvents (Avoid):

Ketones (Acetone, MEK): While steric hindrance retards Schiff base formation, long-term

storage in ketones is contraindicated due to potential slow condensation.

Halogenated Solvents (Long-term): Avoid prolonged storage in Chloroform/DCM due to

potential alkylation (quaternization) over months.

B. Protocol: pH-Switch Extraction
This self-validating workflow allows for the purification and isolation of the amine from reaction

mixtures.

Step-by-Step Methodology:

Acidification (Solubilization):

Dissolve crude oil in diethyl ether or tert-butyl methyl ether (TBME).

Add 1.0 M HCl slowly with vigorous stirring until the aqueous phase pH < 2.

Mechanism:[1][2][3][4][5] Protonation forms the hydrochloride salt (

), which partitions into the water phase. Impurities (non-basic) remain in the organic
phase.

Wash:

Separate layers.[6] Wash the aqueous acidic layer 2x with fresh ether to remove neutral

lipophilic contaminants.

Basification (Precipitation/Extraction):
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Cool the aqueous layer to 0°C (exothermic neutralization).

Add 5.0 M NaOH dropwise until pH > 12.

Observation: The solution will turn cloudy/oily as the neutral amine separates (oiling out).

Recovery:

Extract 3x with DCM.

Dry combined organics over anhydrous

(Magnesium sulfate can sometimes trap amines).

Concentrate under reduced pressure.

Visualization: Solubility Decision Tree
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Start: 1-Butylcyclohexanamine Sample
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Caption: pH-dependent solubility logic. The neutral amine requires organic solvents; the salt

form requires aqueous acid.

Stability Profile & Degradation Pathways
The steric bulk of the butyl group provides a kinetic barrier to degradation, making 1-
Butylcyclohexanamine more stable than linear primary amines (e.g., n-hexylamine).

A. Oxidative Stability (N-Oxidation)
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Primary amines are susceptible to oxidation by atmospheric oxygen to form hydroxylamines

and eventually oximes or nitro compounds.

Risk Level: Moderate.

Mitigation: The geminal butyl group sterically hinders the approach of reactive oxygen

species (ROS) to the nitrogen lone pair. However, yellowing over time indicates trace

oxidation.

Storage: Store under Argon or Nitrogen atmosphere at 4°C.

B. Carbamate Formation (CO₂ Sensitivity)
Amines react with atmospheric

to form carbamates (

).

Mechanism: Nucleophilic attack of the nitrogen lone pair on

.[2]

Steric Protection: In 1-Butylcyclohexanamine, the adjacent butyl group creates significant

steric crowding. The rate of carbamate formation is 10–100x slower than in unhindered

amines like cyclohexylamine.

Implication: While "air-free" handling is best practice, the compound will not instantly solidify

into carbonate salts upon air exposure, allowing for easier benchtop handling during short

weighing operations.

Visualization: Steric Shielding & Degradation
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Caption: The geminal butyl group acts as a steric shield, significantly slowing down CO2

absorption and oxidation pathways.

Applications in Drug Development
NMDA Receptor Antagonists: The structural motif of 1-Butylcyclohexanamine aligns with

uncompetitive NMDA receptor antagonists (e.g., Neramexane, Memantine analogs). The

lipophilic butyl chain allows the molecule to penetrate the blood-brain barrier (BBB) and

lodge within the cation channel of the NMDA receptor, blocking ion flow without interfering

with normal neurotransmission (open-channel block).

Reference Context: Amino-alkyl-cyclohexanes are a well-documented scaffold for

neuroprotective agents [1].

Lipophilic Cations: In formulation science, this amine serves as a counter-ion to increase the

lipophilicity of acidic drugs, facilitating transport across lipid membranes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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